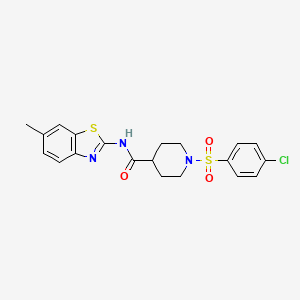

1-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Description

The compound features a piperidine-4-carboxamide core substituted with a 4-chlorobenzenesulfonyl group at position 1 and a 6-methyl-1,3-benzothiazol-2-yl group at the amide nitrogen. While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs offer insights into its properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c1-13-2-7-17-18(12-13)28-20(22-17)23-19(25)14-8-10-24(11-9-14)29(26,27)16-5-3-15(21)4-6-16/h2-7,12,14H,8-11H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMHZAWQINSCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

Attachment of the benzothiazole moiety: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with 6-methyl-1,3-benzothiazol-2-amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and piperidine moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., heat, catalysts).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Synthesis and Production Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonyl Group : The reaction of piperidine derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions forms the sulfonamide linkage.

- Attachment of the Benzothiazole Moiety : Nucleophilic substitution reactions are employed to introduce the 6-methyl-1,3-benzothiazol-2-amine.

Pharmacological Potential

Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit a range of biological activities. Specifically:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.

- Anticancer Properties : The benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Chemical Reactivity and Reactions

This compound can undergo various chemical transformations:

- Oxidation : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.

- Reduction : The sulfonyl group can be reduced to a sulfide.

- Substitution Reactions : It can participate in nucleophilic or electrophilic substitution reactions at the benzothiazole and piperidine moieties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds for their pharmacological effects. For instance:

- A study demonstrated that benzothiazole derivatives could effectively inhibit certain cancer cell lines, leading researchers to explore modifications that enhance efficacy while reducing toxicity.

- Another investigation highlighted the antimicrobial properties of sulfonamide-containing compounds, emphasizing their potential as new antibiotics in an era of increasing resistance.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

Key analogs from include N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide derivatives with varying sulfonyl substituents:

*Calculated based on molecular formula (C19H18ClN3O3S2).

Key Observations :

Benzothiazole-Containing Analogs with Alternative Substituents

Bromothiophene Sulfonyl Derivative ()

- 1-(5-Bromothiophene-2-sulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (C274-0546): Molecular Weight: 500.45 g/mol Key Difference: Bromothiophene replaces chlorobenzenesulfonyl. Implications: Bromine’s larger atomic radius may alter binding pocket interactions compared to chlorine.

Furan Carbonyl Derivative ()

- 1-(Furan-2-carbonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (Y031-4430) :

Physicochemical Property Comparison

| Compound Type | Molecular Weight (g/mol) | logP* | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~435.5 | ~3.5† | Chlorobenzenesulfonyl, benzothiazole |

| Bromothiophene Sulfonyl (C274-0546) | 500.45 | ~4.2‡ | Bromothiophene, benzothiazole |

| Furan Carbonyl (Y031-4430) | 369.44 | 3.17 | Furan, benzothiazole |

| Dimethoxyphenylsulfonyl (4–23) | ~490.0 | ~2.8 | Dimethoxy, benzothiazole |

*Estimated based on structural analogs. †Predicted using chlorine’s contribution. ‡Bromine’s higher hydrophobicity increases logP.

Biological Activity

1-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound classified as a sulfonyl piperidine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

Chemical Structure and Properties

The compound's IUPAC name is 1-(4-chlorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide. Its molecular formula is , and it possesses a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN3O3S2 |

| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

| CAS Number | 941918-90-7 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions are conducted with appropriate precursors.

- Introduction of the Sulfonyl Group : The piperidine derivative reacts with 4-chlorobenzenesulfonyl chloride under basic conditions.

- Attachment of the Benzothiazole Moiety : This is achieved through nucleophilic substitution reactions with 6-methyl-1,3-benzothiazol-2-amine.

The biological activity of this compound is primarily as an inhibitor targeting specific protein interactions. Although detailed mechanisms are yet to be fully elucidated, it is hypothesized that the compound interacts with various enzymes and receptors, modulating their activities.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study demonstrated that related compounds significantly inhibited Wnt-dependent transcription and cancer cell proliferation in colorectal cancer models. The lead compound showed an IC50 value of 0.12 μM against HCT116 cells, indicating potent activity compared to standard chemotherapeutics like 5-FU .

Case Studies

- Colorectal Cancer Inhibition : In vivo studies using xenograft models showed that the compound reduced tumor growth and expression levels of proliferation markers such as Ki67, suggesting its potential as a therapeutic agent in colorectal cancer treatment.

- Metabolic Stability : Compounds similar to this compound exhibited higher metabolic stability than traditional drugs, enhancing their therapeutic viability .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other sulfonamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide | Lacks benzothiazole moiety | Limited anticancer activity |

| N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | Lacks sulfonyl group | Moderate activity |

| 3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | Contains chlorobenzenesulfonyl group | Emerging anticancer properties |

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 1-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via a multi-step approach:

Piperidine-4-carboxylic acid activation : React with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Coupling with 6-methyl-1,3-benzothiazol-2-amine : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM to attach the benzothiazole moiety.

Yield optimization requires precise stoichiometry (1:1.2 molar ratio for sulfonylation) and controlled temperatures (0–5°C during sulfonylation, room temperature for coupling). Evidence from analogous compounds shows yields ranging from 34% to 67%, depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Advanced Structural Characterization

Q. Q2: How can conflicting NMR data for similar piperidine-4-carboxamide derivatives be resolved, particularly regarding axial/equatorial proton assignments?

Answer: 1H NMR signals for piperidine protons often overlap due to conformational flexibility. For example, piperidine CH2 groups in analogous compounds exhibit splitting patterns (e.g., δ 1.42–2.36 ppm for axial protons and δ 2.84–3.67 ppm for equatorial protons) . To resolve ambiguities:

- Perform variable-temperature NMR to observe coalescence effects.

- Use 2D techniques (COSY, NOESY) to confirm spatial relationships. For instance, NOE correlations between the piperidine H-3 proton and the benzothiazole methyl group can confirm the equatorial orientation of the sulfonyl substituent .

Structure-Activity Relationship (SAR) Studies

Q. Q3: What structural modifications to the 4-chlorobenzenesulfonyl or benzothiazole groups enhance target binding affinity, and how are these validated experimentally?

Answer: Key SAR insights from related sulfonamide derivatives:

- 4-Chlorobenzenesulfonyl group : Replacement with bulkier substituents (e.g., 3,4-dichlorophenyl) reduces solubility but improves hydrophobic interactions in enzyme active sites.

- Benzothiazole modifications : Introducing electron-withdrawing groups (e.g., 5-nitro) increases π-stacking interactions, as shown in crystallographic studies of carbonic anhydrase inhibitors .

Validation methods include: - Enzymatic assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase isoforms).

- Molecular docking : Compare binding poses using software like AutoDock Vina, correlating computed binding energies with experimental IC50 data .

Analytical Method Development

Q. Q4: Which HPLC conditions are optimal for quantifying trace impurities in this compound, and how are method parameters validated?

Answer: Recommended conditions:

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), starting at 20% B to 80% B over 25 min.

- Detection : UV at 254 nm (for sulfonamide and benzothiazole chromophores).

Validation criteria per ICH guidelines: - Linearity : R² ≥ 0.999 over 0.1–200 µg/mL.

- Accuracy : 98–102% recovery in spiked samples.

- Precision : ≤2% RSD for intraday/interday replicates .

Biological Activity Profiling

Q. Q5: What in vitro models are suitable for evaluating the compound’s kinase inhibition potential, and how are off-target effects mitigated?

Answer:

- Kinase panels : Use broad-spectrum assays (e.g., KinomeScan) to screen against 468 kinases at 1 µM. For hits (e.g., IC50 < 100 nM), perform dose-response curves.

- Counter-screens : Test against homologous enzymes (e.g., PIM-1 vs. PIM-2 kinases) to assess selectivity.

- Mitigation strategies : Introduce polar groups (e.g., morpholine) to reduce ATP-binding pocket interactions, as demonstrated in benzothiazole-based inhibitors .

Computational Modeling

Q. Q6: How can molecular dynamics (MD) simulations predict the compound’s stability in complex with a target protein?

Answer: Protocol for MD analysis:

System setup : Solvate the protein-ligand complex in a TIP3P water box with 150 mM NaCl.

Simulation : Run 100 ns trajectories using AMBER or GROMACS, applying periodic boundary conditions.

Analysis :

- Calculate root-mean-square deviation (RMSD) of the ligand to assess binding stability.

- Identify critical hydrogen bonds (e.g., between the sulfonamide oxygen and Arg91 in carbonic anhydrase) that persist >80% of simulation time .

Crystallographic Challenges

Q. Q7: What crystallographic techniques resolve disorder in the piperidine ring during X-ray structure determination?

Answer:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply restraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters for non-hydrogen atoms.

- Disorder modeling : Split the piperidine ring into two conformers (occupancy refined to 0.6:0.4) if electron density maps show bifurcation .

Stability and Degradation

Q. Q8: What accelerated stability conditions identify hydrolytic degradation pathways of this compound?

Answer:

- Forced degradation :

- Acidic : 0.1 M HCl, 40°C, 24 h.

- Basic : 0.1 M NaOH, 40°C, 24 h.

- Oxidative : 3% H2O2, 25°C, 24 h.

- Analytical findings : LC-MS typically reveals hydrolysis of the sulfonamide group (m/z +18 for –SO2NH2 → –SO3H) under basic conditions, while the benzothiazole ring remains intact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.